3',5'-Cyclic Inosine monophosphate
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Overview
Description
Inosine-3’,5’-cyclic phosphate is a noncanonical cyclic nucleotide that consists of the base hypoxanthine, the ribosyl moiety, and a cyclic phosphate ester linking the 3’- and 5’-O-ribosyl groups . It is synthesized by soluble guanylyl cyclase in response to hypoxia and is associated with vascular contraction mediated by stimulation of Rho kinase .
Preparation Methods
Inosine-3’,5’-cyclic phosphate is synthesized by soluble guanylyl cyclase in an NO-dependent manner using inosine 5’-triphosphate as the substrate . The properties of inosine 5’-triphosphate as a substrate for soluble guanylyl cyclase compared to guanosine 5’-triphosphate depend on specific experimental conditions, such as the presence of magnesium or manganese ions .
Chemical Reactions Analysis
Inosine-3’,5’-cyclic phosphate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions: The synthesis and reactions of inosine-3’,5’-cyclic phosphate often involve magnesium or manganese ions as cofactors.
Major Products: The major products formed from these reactions are typically other cyclic nucleotides or derivatives of inosine.
Scientific Research Applications
Inosine-3’,5’-cyclic phosphate is used in various scientific research applications, including:
Mechanism of Action
Inosine-3’,5’-cyclic phosphate exerts its effects by acting as a second messenger in vascular tissues. It is synthesized by soluble guanylyl cyclase in response to hypoxia, when the enzyme is activated by endothelium-derived nitric oxide . Its production is associated with the augmentation of vascular contraction mediated by stimulation of Rho kinase . The molecular targets and pathways involved include soluble guanylyl cyclase and Rho kinase .
Comparison with Similar Compounds
Inosine-3’,5’-cyclic phosphate is chemically similar to other cyclic nucleotides such as guanosine-3’,5’-cyclic monophosphate and adenosine-3’,5’-cyclic monophosphate . it differs by the absence of the amino group at the 2’-position of the nucleobase, which results in a reduction in affinity for cGMP-dependent protein kinase Iα .
Similar Compounds
- Guanosine-3’,5’-cyclic monophosphate
- Adenosine-3’,5’-cyclic monophosphate
- Cytidine-3’,5’-cyclic monophosphate
- Thymidine-3’,5’-cyclic monophosphate
- Uridine-3’,5’-cyclic monophosphate
Properties
Molecular Formula |
C10H11N4O7P |
---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16) |
InChI Key |
DMJWGQPYNRPLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Origin of Product |
United States |
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